2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(5-acetyl-4-methylpyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-14(11(2)21)9-18-17(19-10)24-8-7-20-15(22)12-5-3-4-6-13(12)16(20)23/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHKJAKQGGAGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)SCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3-dione, which has garnered attention due to its complex structure and potential biological activities. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 341.38 g/mol. The unique features of this compound include:
- Isoindole core : Known for diverse pharmacological properties.
- Pyrimidine moiety : Contributes to the compound's reactivity and biological interactions.
- Sulfanyl group : Enhances the compound's potential for forming bonds with biological targets.
Biological Activity Overview
Research indicates that isoindole derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties. The specific biological profile of this compound is still under investigation, but preliminary studies suggest several promising activities.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against cancer cell lines (e.g., A549). |
| Enzyme Inhibition | Potential inhibitors of cyclooxygenase (COX) enzymes, specifically COX-2. |
| Anti-inflammatory | May show anti-inflammatory properties through COX inhibition. |
In Vitro Studies
In vitro studies have demonstrated that isoindole derivatives can inhibit the viability of various cancer cell lines. For instance, compounds structurally related to this compound were tested against A549 lung adenocarcinoma cells using the MTT assay. The results indicated significant cytotoxicity with IC50 values suggesting effective dosages for therapeutic use .
In Vivo Studies
In vivo evaluations using xenograft models in nude mice have shown that certain isoindole derivatives can significantly reduce tumor growth when administered over a period of time. These studies are crucial for assessing the therapeutic potential and safety profiles of these compounds in living organisms .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Tyrosine Kinases : Related compounds have been identified as potential tyrosine kinase inhibitors, which play critical roles in cancer cell proliferation.
- Cyclooxygenase Inhibition : The compound may selectively inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression .
Case Studies
Recent case studies have focused on the synthesis and testing of related isoindole derivatives:
-
Study on Antiproliferative Effects : A study reported that various isoindole derivatives showed significant antiproliferative effects against multiple cancer cell lines including MCF-7 (breast cancer) and HL-60 (leukemia) cells .
- Findings : The best-performing derivatives exhibited IC50 values in the low micromolar range.
-
COX Inhibition Study : Another study evaluated the COX inhibitory activity of several isoindole derivatives, finding that some compounds had a higher selectivity for COX-2 compared to COX-1 than meloxicam, a standard anti-inflammatory drug .
- Results : Compounds with longer linkers between functional groups showed enhanced selectivity and potency.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of isoindole-1,3-dione exhibit several biological activities, including:
- Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains and fungi. For instance, studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Antioxidant Properties : The compound has demonstrated free radical scavenging capabilities, which are crucial for mitigating oxidative stress in biological systems .
- Anticancer Potential : Preliminary evaluations suggest that derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. The structural characteristics of this compound may enhance its efficacy against specific cancer types .
Case Studies and Research Findings
Recent studies have focused on evaluating the therapeutic potential of isoindole derivatives, including 2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione:
-
Antimicrobial Evaluation : A study reported that certain isoindole derivatives exhibited inhibition zones comparable to standard antibiotics like gentamicin against bacterial strains .
Compound Activity Inhibition Zone Compound A Antibacterial Comparable to gentamicin Compound B Antifungal Significant reduction in growth -
Anticancer Activity : Another research highlighted that these compounds could effectively arrest the cell cycle in cancer cells, leading to apoptosis. The most promising compound showed an IC50 value indicating potent activity against human cancer cell lines .
Cell Line IC50 (μmol/mL) Caco-2 0.0478 HCT-116 0.0500 - Structure-Activity Relationship (SAR) : Analysis revealed that lipophilic properties enhance both antimicrobial and anticancer activities, guiding future modifications for improved efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
